molecular formula C17H16ClN3O4S B5134166 4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE

4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5134166
M. Wt: 393.8 g/mol
InChI Key: HQIKUICLVWLNAV-UHFFFAOYSA-N
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Description

4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxopyrrolidinyl Moiety: This step involves the reaction of a suitable amine with a dioxopyrrolidinone precursor under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The dioxopyrrolidinyl moiety can form hydrogen bonds with active site residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE
  • 4-({[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE
  • 4-({[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE

Uniqueness

4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and binding affinity compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

4-[[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIKUICLVWLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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